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molecular formula C11H20O3 B8624896 (2-Ethyl-1,6-dioxaspiro[4.5]decan-2-yl)methanol CAS No. 88664-51-1

(2-Ethyl-1,6-dioxaspiro[4.5]decan-2-yl)methanol

Cat. No. B8624896
M. Wt: 200.27 g/mol
InChI Key: JVPIZDNWUQEOCL-UHFFFAOYSA-N
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Patent
US04410354

Procedure details

To 5.5 g of 6-(3-ethyl-(3,4-epoxybutyl))-3,4-dihydro-2H-pyran was added a solution of 2 ml of 10% hydrochloric acid in 25 ml of tetrahydrofuran. The reaction mixture was stirred under nitrogen for five days and then poured into 150 ml of diethyl ether. The resulting solution was washed twice with 50 ml of saturated sodium bicarbonate solution, and dried, and the solvent was removed under high vacuum to yield 6 g of the desired product as a dark brown oil.
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1([O:13][CH2:12]1)[CH2:4][CH2:5][C:6]1[O:11][CH2:10][CH2:9][CH2:8][CH:7]=1)[CH3:2].Cl.C([O:17]CC)C>O1CCCC1>[CH2:1]([C:3]1([CH2:12][OH:17])[CH2:4][CH2:5][C:6]2([CH2:7][CH2:8][CH2:9][CH2:10][O:11]2)[O:13]1)[CH3:2]

Inputs

Step One
Name
Quantity
5.5 g
Type
reactant
Smiles
C(C)C1(CCC2=CCCCO2)CO1
Name
Quantity
2 mL
Type
reactant
Smiles
Cl
Name
Quantity
25 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
150 mL
Type
reactant
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred under nitrogen for five days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The resulting solution was washed twice with 50 ml of saturated sodium bicarbonate solution
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
the solvent was removed under high vacuum

Outcomes

Product
Details
Reaction Time
5 d
Name
Type
product
Smiles
C(C)C1(OC2(CC1)OCCCC2)CO
Measurements
Type Value Analysis
AMOUNT: MASS 6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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